3-Amino-4-(trifluoromethyl)benzoic acid physical properties
3-Amino-4-(trifluoromethyl)benzoic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 3-Amino-4-(trifluoromethyl)benzoic acid
Introduction
3-Amino-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structural motifs, featuring an aminobenzoic acid core functionalized with a highly electronegative trifluoromethyl (CF₃) group, make it a valuable building block for the synthesis of novel pharmaceutical agents and advanced materials. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a key intermediate in drug discovery pipelines.[1] This guide provides a comprehensive overview of its core physical properties, experimental determination protocols, and structural characteristics, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Core Physical and Chemical Properties
The physical properties of 3-Amino-4-(trifluoromethyl)benzoic acid are fundamental to its application in synthesis, formulation, and biological screening. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source(s) |
| CAS Number | 125483-00-3 | [2][3] |
| Molecular Formula | C₈H₆F₃NO₂ | [1][2][3][4] |
| Molecular Weight | 205.13 - 205.14 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline powder or solid.[1] | [1] |
| Melting Point | 203-205 °C | [2][4] |
| Boiling Point | 325.4 °C at 760 mmHg (Predicted) | [2] |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, ether, chloroform, DMSO, and Methanol.[1][5] | [1][5] |
Structural Information and Identifiers
The arrangement of functional groups in 3-Amino-4-(trifluoromethyl)benzoic acid is crucial to its chemical behavior.
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IUPAC Name : 3-amino-4-(trifluoromethyl)benzoic acid
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Structure :
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SMILES : C1=CC(=C(C=C1C(=O)O)N)C(F)(F)F[6]
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InChI : InChI=1S/C8H6F3NO2/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3H,12H2,(H,13,14)[2][6]
The structure features a benzene ring substituted with a carboxylic acid group (-COOH), an amino group (-NH₂), and a trifluoromethyl group (-CF₃). The relative positions of these groups (amino at position 3 and trifluoromethyl at position 4) influence the molecule's electronic properties, acidity, and basicity.
Structure-Property Relationship Diagram
The following diagram illustrates the key structural features of 3-Amino-4-(trifluoromethyl)benzoic acid and their influence on its fundamental physical properties.
Caption: Relationship between functional groups and physical properties.
Experimental Protocol: Melting Point Determination
The melting point is a critical parameter for assessing the purity of a crystalline solid. The following protocol describes a standard method for its determination using a digital melting point apparatus.
Objective: To accurately determine the melting point range of a sample of 3-Amino-4-(trifluoromethyl)benzoic acid.
Materials:
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3-Amino-4-(trifluoromethyl)benzoic acid sample
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Capillary tubes (sealed at one end)
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Digital melting point apparatus (e.g., Mel-Temp® or similar)
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Spatula
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Mortar and pestle (optional, for grinding)
Methodology:
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Sample Preparation:
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Rationale: A finely powdered, dry sample ensures uniform heat transfer and efficient packing in the capillary tube.
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Procedure: Place a small amount of the crystalline sample on a clean, dry watch glass. If the crystals are large, gently grind them into a fine powder using a mortar and pestle. Ensure the sample is completely dry.
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Capillary Tube Loading:
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Rationale: Proper loading is crucial for accurate observation. An overloaded tube will result in a broad melting range, while an underloaded one may be difficult to see.
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Procedure: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will enter the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until the sample column is approximately 2-3 mm high.
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Apparatus Setup and Measurement:
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Rationale: A slow ramp rate near the expected melting point is essential for accurately observing the onset and completion of melting.
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Procedure:
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Insert the loaded capillary tube into the heating block of the melting point apparatus.
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Set the apparatus to a rapid heating rate (e.g., 10-15 °C/min) to approach the expected melting point of ~203 °C.[2][4]
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When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min.
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Observe the sample through the magnifying lens.
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Record the temperature at which the first drop of liquid appears (onset of melting).
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Continue heating and record the temperature at which the entire sample becomes a clear liquid (completion of melting).
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The two recorded temperatures constitute the melting point range.
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Validation and Interpretation:
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Rationale: A sharp melting range (e.g., 1-2 °C) is indicative of a high-purity compound. Impurities typically depress and broaden the melting range.
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Procedure: A pure sample of 3-Amino-4-(trifluoromethyl)benzoic acid should melt within the range of 203-205 °C.[2][4] If the observed range is significantly lower or broader, the sample may contain impurities.
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Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
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Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2]
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Precautionary Measures: Use in a well-ventilated area.[7][8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][7] Avoid inhaling dust or aerosols.[1]
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][7] Keep the container tightly sealed.
Conclusion
3-Amino-4-(trifluoromethyl)benzoic acid is a well-defined crystalline solid with distinct physical properties that are critical for its use in scientific research and development. Its high melting point suggests a stable crystal lattice, and its solubility profile is characteristic of a molecule with both polar (amino, carboxyl) and nonpolar (trifluoromethyl-substituted benzene ring) regions. Understanding these fundamental properties is the first step toward its effective application in the synthesis of complex, high-value molecules for the pharmaceutical industry and beyond.
References
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3-Amino-4-(trifluoromethyl)benzoic acid - ChemBK. (2024). ChemBK. [Link]
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4-Amino-3-(trifluoromethyl)benzoic acid | C8H6F3NO2 | CID 3254286. (n.d.). PubChem. [Link]
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Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides. (n.d.). Angewandte Chemie. [Link]
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3-Amino-4-(trifluoromethyl)benzoic acid - Amerigo Scientific. (n.d.). Amerigo Scientific. [Link]
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3-Fluoro-4-(trifluoromethyl)benzoic acid, 98%. (n.d.). Ottokemi. [Link]
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3-amino-4-(trifluoromethyl)benzoic acid (C8H6F3NO2). (n.d.). PubChemLite. [Link]
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